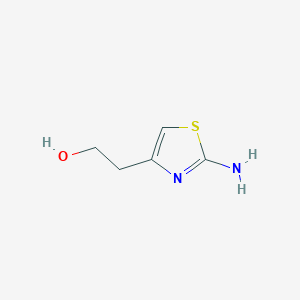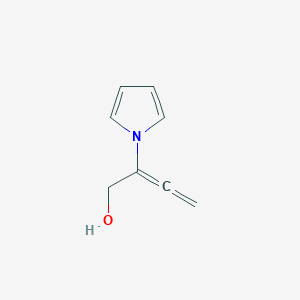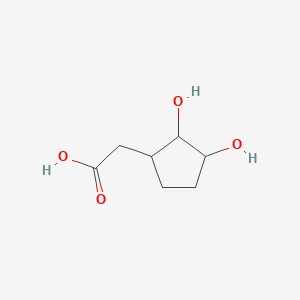![molecular formula C10H19NO4 B064755 Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate CAS No. 182486-32-4](/img/structure/B64755.png)
Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, also known as MMMP, is an important chemical compound used in various scientific research applications. It is a derivative of the amino acid valine and is commonly used in the synthesis of peptides and proteins.
Mecanismo De Acción
Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate functions as a protecting group for the amino and carboxyl groups of valine during peptide synthesis. It can be selectively removed under mild conditions to reveal the free amino and carboxyl groups, allowing for further peptide elongation. Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is also known to influence the conformation of peptides, which can affect their biological activity.
Efectos Bioquímicos Y Fisiológicos
Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate itself does not have any known biochemical or physiological effects. However, the peptides synthesized using Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate can have a wide range of biological activities depending on their amino acid sequence and conformation. For example, peptides synthesized using Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate have been shown to have antimicrobial, antiviral, and anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate in peptide synthesis is its compatibility with a wide range of chemical reactions and conditions. It is also relatively easy to remove under mild conditions, which minimizes the risk of damaging the peptide. However, Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate can add an extra step to the synthesis process, which can increase the overall time and cost of the experiment.
Direcciones Futuras
There are several future directions for the use of Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate in scientific research. One area of interest is the synthesis of peptides with specific modifications, such as post-translational modifications or non-natural amino acids. These modified peptides can be used to study the function of specific proteins and their interactions with other molecules. Another area of interest is the development of new methods for peptide synthesis using Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, which can improve the efficiency and yield of the process.
Conclusion
In conclusion, Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is an important chemical compound used in various scientific research applications, particularly in the synthesis of peptides and proteins. Its unique properties make it a valuable tool for studying the structure-function relationship of proteins and developing new therapeutic agents. While there are some limitations to its use, the future directions for Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate in scientific research are promising.
Métodos De Síntesis
Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate can be synthesized through a series of chemical reactions starting from commercially available reagents. The synthesis typically involves the protection of the amino and carboxyl groups of valine followed by the addition of the methyl group at the alpha carbon position. The final step involves the removal of the protecting groups to obtain Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate in high purity.
Aplicaciones Científicas De Investigación
Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is commonly used in the synthesis of peptides and proteins, which are important molecules in biological research. Peptides and proteins play critical roles in various biological processes such as cell signaling, enzyme catalysis, and immune response. Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is particularly useful in the synthesis of peptides with modified amino acid sequences, which can be used to study the structure-function relationship of proteins.
Propiedades
Número CAS |
182486-32-4 |
|---|---|
Nombre del producto |
Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Fórmula molecular |
C10H19NO4 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C10H19NO4/c1-7(8(12)14-5)6-11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1 |
Clave InChI |
JZHNQALXNGWKCG-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](CNC(=O)OC(C)(C)C)C(=O)OC |
SMILES |
CC(CNC(=O)OC(C)(C)C)C(=O)OC |
SMILES canónico |
CC(CNC(=O)OC(C)(C)C)C(=O)OC |
Sinónimos |
Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, methyl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




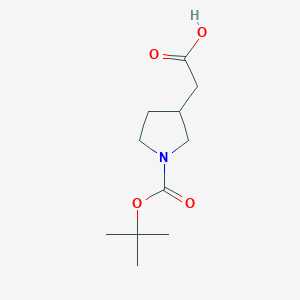
![3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane](/img/structure/B64685.png)

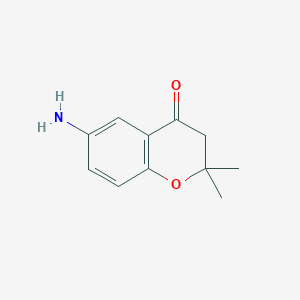
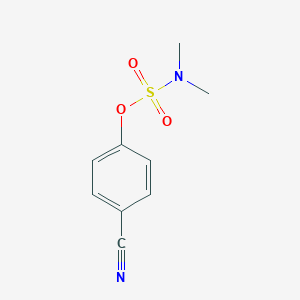
![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)
